1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone
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Overview
Description
1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridazine ring, a piperazine moiety, and a methoxyphenyl group, making it a molecule of interest in medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
The synthesis of 1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring is typically synthesized through the reaction of hydrazine with a 1,4-dicarbonyl compound under acidic conditions.
Introduction of the Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions, where benzylamine reacts with a suitable pyridazine derivative.
Attachment of the Piperazine Moiety: The piperazine ring is incorporated through a nucleophilic substitution reaction involving a halogenated pyridazine intermediate and piperazine.
Addition of the Methoxyphenyl Group: The final step involves the reaction of the intermediate with 4-methoxybenzyl chloride under basic conditions to yield the target compound.
Industrial production methods often involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE undergoes various chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino and piperazine moieties.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies investigating its effects on cellular processes and its potential as an inhibitor of specific enzymes.
Pharmacology: The compound is evaluated for its pharmacokinetic properties and potential as a drug candidate.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as acetylcholinesterase, which is involved in the hydrolysis of acetylcholine.
Receptor Binding: It binds to specific receptors in the body, modulating their activity and leading to various physiological effects.
Signal Transduction Pathways: The compound influences signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE can be compared with other similar compounds:
Pyridazinone Derivatives: Compounds like pyridazin-3(2H)-one share a similar pyridazine core but differ in their substituents, leading to variations in biological activity.
Piperazine Derivatives: Compounds containing the piperazine moiety, such as certain antihistamines, exhibit different pharmacological profiles due to variations in their chemical structure.
Methoxyphenyl Compounds: Compounds with a methoxyphenyl group, such as certain analgesics, have distinct therapeutic applications.
The uniqueness of 1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE lies in its combination of these functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H27N5O2 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C24H27N5O2/c1-31-21-9-7-19(8-10-21)17-24(30)29-15-13-28(14-16-29)23-12-11-22(26-27-23)25-18-20-5-3-2-4-6-20/h2-12H,13-18H2,1H3,(H,25,26) |
InChI Key |
ZGYUQZOHKFPSMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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